Protocatechuic acid-13C7

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H6O4 |

|---|---|

分子量 |

161.069 g/mol |

IUPAC名 |

3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |

InChI |

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1 |

InChIキー |

YQUVCSBJEUQKSH-BNUYUSEDSA-N |

異性体SMILES |

[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1[13C](=O)O)O)O |

正規SMILES |

C1=CC(=C(C=C1C(=O)O)O)O |

製品の起源 |

United States |

Foundational & Exploratory

Protocatechuic Acid-13C7: A Technical Guide for Researchers

Introduction

Protocatechuic acid-13C7 is the isotopically labeled form of Protocatechuic acid (PCA), a dihydroxybenzoic acid naturally occurring in a wide variety of edible plants, fruits, and vegetables.[1][2] PCA is a major metabolite of antioxidant polyphenols, such as those found in green tea and açaí oil.[1] The "-13C7" designation indicates that all seven carbon atoms in the protocatechuic acid molecule have been replaced with the stable heavy isotope, carbon-13. This labeling imparts a higher molecular weight without altering the chemical properties of the molecule.

This key difference makes this compound an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis using mass spectrometry (MS) techniques like GC-MS or LC-MS.[3][4] Its near-identical chemical and physical behavior to the unlabeled (native) PCA allows it to be used to correct for variability during sample preparation and analysis, ensuring highly accurate and precise quantification.[5]

This guide provides an in-depth overview of the properties of this compound, its core applications, relevant experimental protocols, and the biological context of its native counterpart.

Physicochemical and Analytical Properties

The fundamental properties of this compound are critical for its application as an analytical standard. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | ¹³C₇H₆O₄ | [6] |

| Molecular Weight | 161.07 g/mol | [6] |

| Appearance | Crystalline Solid / Powder | [6][7] |

| Purity | Typically ≥98% | [7] |

| Storage Temperature | -20°C | [6][7] |

| Stability | ≥4 years (at -20°C) | [7] |

| Solubility | Soluble in Ethanol, DMSO, Dimethylformamide (DMF) | [7] |

Note: The properties of the unlabeled Protocatechuic acid (CAS 99-50-3) include a melting point of approximately 200°C and solubility in hot water.[2]

Core Application: Isotope Dilution Mass Spectrometry

The primary role of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS).[8] IDMS is a powerful analytical technique that provides highly accurate and precise measurements of the amount of a substance in a sample.[9][10]

The principle involves adding a known amount of the isotopically labeled standard (this compound) to a sample containing an unknown amount of the native analyte (Protocatechuic acid).[11] Because the labeled standard and the native analyte are chemically identical, they behave the same way during sample extraction, purification, and analysis.[5] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

A mass spectrometer is then used to measure the ratio of the native analyte to the labeled standard.[11] Since the amount of added standard is known, this ratio allows for the precise calculation of the original concentration of the native analyte in the sample, effectively correcting for experimental variability.[5][12]

References

- 1. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 2. Protocatechuic acid | 99-50-3 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. repository.up.ac.za [repository.up.ac.za]

- 10. youtube.com [youtube.com]

- 11. osti.gov [osti.gov]

- 12. nebiolab.com [nebiolab.com]

An In-depth Technical Guide to Protocatechuic Acid-13C7: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Protocatechuic acid-13C7. This isotopically labeled compound serves as a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis.

Chemical Structure and Properties

This compound is the isotopically labeled form of protocatechuic acid where all seven carbon atoms have been replaced with the carbon-13 (¹³C) isotope. This labeling provides a distinct mass signature, making it readily distinguishable from its unlabeled counterpart in mass spectrometry-based analyses.

The fundamental structure consists of a dihydroxybenzoic acid backbone, with hydroxyl groups at the 3 and 4 positions and a carboxylic acid group at the 1 position of the benzene (B151609) ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | ¹³C₇H₆O₄ | [1] |

| Molecular Weight | 161.07 g/mol | [1] |

| Canonical SMILES | O=--INVALID-LINK--[13C]1=[13CH][13CH]=--INVALID-LINK----INVALID-LINK--=[13CH]1 | [1] |

| Appearance | Solid | [2] |

| Synonyms | 3,4-Dihydroxybenzoic acid-13C7 | [3] |

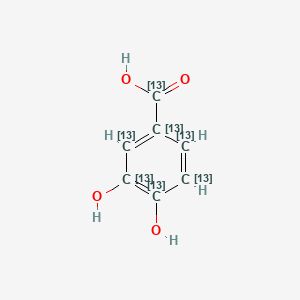

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of uniformly ring-labeled this compound is a multi-step process that typically starts from a commercially available, fully ¹³C-labeled benzene derivative, such as [U-ring-¹³C]-phenol. The general synthetic strategy involves the introduction of the necessary hydroxyl and carboxyl groups onto the labeled aromatic ring.

A plausible synthetic pathway involves the following key transformations:

-

Ortho-hydroxylation of [U-ring-¹³C]-Phenol: The first step is the selective introduction of a second hydroxyl group at the ortho position to the existing hydroxyl group of the labeled phenol (B47542) to form [U-ring-¹³C]-catechol.

-

Carboxylation of [U-ring-¹³C]-Catechol: The final step is the introduction of a carboxyl group onto the catechol ring to yield this compound. The Kolbe-Schmitt reaction is a classic method for the carboxylation of phenoxides and can be adapted for this purpose.

Proposed Synthesis Pathway

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of isotopically labeled compounds are often proprietary or published in specialized journals. The following are generalized procedures based on established organic chemistry reactions.

Protocol 1: Ortho-hydroxylation of [U-ring-¹³C]-Phenol

This reaction can be challenging due to the potential for multiple hydroxylations and oxidation. A common method involves the use of a protecting group followed by directed ortho-lithiation and reaction with an oxygen source, or through enzymatic hydroxylation. A chemical approach is outlined below.

-

Protection of Phenolic Hydroxyl Group: The hydroxyl group of [U-ring-¹³C]-phenol is first protected, for example, as a methoxymethyl (MOM) ether, to prevent side reactions.

-

Directed Ortho-metalation: The protected phenol is then treated with a strong base, such as n-butyllithium, at low temperature to selectively deprotonate the ortho position.

-

Oxygenation: The resulting ortho-lithiated species is reacted with an electrophilic oxygen source, such as oxygen gas or a peroxide, to introduce the second hydroxyl group.

-

Deprotection: The protecting group is removed under acidic conditions to yield [U-ring-¹³C]-catechol.

Protocol 2: Carboxylation of [U-ring-¹³C]-Catechol (Modified Kolbe-Schmitt Reaction)

-

Formation of the Catecholate Salt: [U-ring-¹³C]-catechol is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the corresponding disodium (B8443419) or dipotassium (B57713) catecholate salt.

-

Carboxylation Reaction: The dried catecholate salt is heated under pressure with carbon dioxide (¹²CO₂ or ¹³CO₂ depending on the desired labeling of the carboxyl group). The regioselectivity of the carboxylation can be influenced by the choice of cation and reaction conditions.

-

Acidification: The reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and hydroxyl groups, yielding this compound.

-

Purification: The crude product is then purified by recrystallization or chromatography to obtain the final high-purity product. A study by De Vos et al. describes a mechanochemical Kolbe-Schmitt reaction of catechol which could be adapted for this synthesis.[4]

Analytical Characterization

The identity and purity of synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a primary tool for confirming the isotopic enrichment and structural integrity of the labeled compound. In the ¹³C NMR spectrum of fully labeled this compound, all seven carbon signals will be present and will exhibit complex splitting patterns due to ¹³C-¹³C coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts for Protocatechuic Acid (Unlabeled)

| Carbon Atom | Chemical Shift (ppm) in DMSO-d₆ | Reference |

| C-1 | ~124.0 | [5] |

| C-2 | ~115.8 | [5] |

| C-3 | ~145.9 | [5] |

| C-4 | ~151.3 | [5] |

| C-5 | ~117.8 | [5] |

| C-6 | ~123.9 | [5] |

| C-7 (COOH) | ~170.8 | [5] |

Note: The actual chemical shifts for the ¹³C₇-labeled compound may vary slightly due to isotope effects and will show complex coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of this compound. The molecular ion peak in the mass spectrum will be shifted by +7 mass units compared to the unlabeled compound.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z | Notes |

| [M-H]⁻ | 160.05 | The deprotonated molecular ion in negative ion mode. The unlabeled counterpart appears at m/z 153.[6] |

| Fragment Ion | 115.03 | Loss of CO₂ (45 Da for ¹³CO₂) from the parent ion. The unlabeled fragment appears at m/z 109.[6] |

Mass Spectrometry Fragmentation Pathway

Caption: Proposed fragmentation of this compound in MS/MS.

Applications in Research and Development

This compound is a powerful tool for a variety of research applications, primarily due to its utility as a tracer and an internal standard.

Metabolic Pathway Analysis

The use of ¹³C-labeled compounds allows researchers to trace the metabolic fate of protocatechuic acid in biological systems.[7] By tracking the incorporation of the ¹³C label into downstream metabolites, it is possible to elucidate metabolic pathways and quantify metabolic fluxes.

Experimental Workflow for a ¹³C Tracer Study

Caption: Experimental workflow for a metabolic study using this compound.

Quantitative Analysis

As an internal standard, this compound is added to biological samples in a known amount before sample preparation and analysis.[3] Because it has nearly identical chemical and physical properties to the unlabeled analyte, it co-elutes in chromatography and experiences similar ionization efficiency in mass spectrometry. The ratio of the signal from the labeled standard to the unlabeled analyte allows for accurate quantification, correcting for variations in sample recovery and instrument response.

References

- 1. Protocatechuic acid(99-50-3) 13C NMR spectrum [chemicalbook.com]

- 2. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Protocatechuic Acid and Syringin from Saussurea neoserrata Nakai Attenuate Prostaglandin Production in Human Keratinocytes Exposed to Airborne Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Subtle Shift: A Technical Guide to 13C Natural Abundance and Isotopic Labeling in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular biology and pharmacology, understanding the precise flow of molecules is paramount. Carbon, the backbone of life, exists in several isotopic forms. While the vast majority is carbon-12 (¹²C), a small, naturally occurring fraction is the stable, heavier isotope, carbon-13 (¹³C). This subtle difference in mass provides a powerful, non-radioactive tool to trace the fate of molecules in complex biological systems. This technical guide delves into the significance of ¹³C's natural abundance and the transformative applications of ¹³C isotopic labeling, offering a comprehensive resource for researchers and professionals in drug development.

The Foundation: Natural Abundance of Carbon Isotopes

Carbon in nature is a mixture of stable isotopes. The relative abundance of these isotopes is remarkably constant, providing a baseline against which isotopic labeling experiments are measured.

| Isotope | Atomic Mass (Da) | Natural Abundance (atom %) | Nuclear Spin (I) |

| ¹²C | 12.000000 | 98.93% | 0 |

| ¹³C | 13.003355 | 1.07% | 1/2 |

| Table 1: Natural Abundance and Properties of Stable Carbon Isotopes.[1][2][3][4] |

The low natural abundance of ¹³C is advantageous for labeling studies; the introduction of ¹³C-enriched compounds creates a strong, detectable signal against a low natural background.[3] Furthermore, its non-zero nuclear spin makes it amenable to Nuclear Magnetic Resonance (NMR) spectroscopy, providing detailed structural and quantitative information.[5]

Unlocking Cellular Secrets: The Principle of ¹³C Isotopic Labeling

¹³C isotopic labeling is a technique where atoms in a molecule of interest are replaced with the ¹³C isotope.[1][6] By introducing these "heavy" labeled compounds (e.g., [U-¹³C]-glucose, where all six carbon atoms are ¹³C) to cells or organisms, researchers can trace their journey through metabolic pathways.[1][7] Analytical techniques like Mass Spectrometry (MS) and NMR spectroscopy are then used to detect and quantify the incorporation of ¹³C into downstream metabolites.[1][7]

Key Applications in Research and Drug Development:

-

Metabolic Flux Analysis (MFA): Considered the gold standard for quantifying the rates of metabolic reactions, ¹³C-MFA provides a detailed map of cellular metabolism.[5][7][8] This is invaluable for understanding metabolic reprogramming in diseases like cancer and for identifying potential drug targets.[9][10]

-

Drug Metabolism and Pharmacokinetics (DMPK): By labeling a drug candidate with ¹³C, its metabolic fate can be precisely tracked in vivo.[6] This helps in identifying metabolites, understanding clearance mechanisms, and assessing drug-drug interactions.

-

Mechanism of Action (MoA) Studies: ¹³C labeling can elucidate how a drug affects specific metabolic pathways, confirming target engagement and revealing downstream effects.[1]

-

Biomarker Discovery: Altered metabolic pathways identified through ¹³C labeling can serve as novel biomarkers for disease diagnosis and prognosis.

Experimental Protocols: A Step-by-Step Guide to ¹³C Metabolic Flux Analysis

The following provides a generalized, yet detailed, protocol for a typical ¹³C-MFA experiment in mammalian cell culture.

Phase 1: Experimental Design

-

Define the Biological Question: Clearly articulate the metabolic pathway or process under investigation.

-

Select Cell Line and Culture Conditions: Choose a cell line relevant to the research question and define consistent culture conditions (media, serum, etc.).

-

Choose the ¹³C Tracer: The selection of the ¹³C-labeled substrate is critical. [U-¹³C]-glucose is common for studying glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C]-glutamine is used to probe the TCA cycle.[11] The enrichment of commercially available tracers is typically high (e.g., 99%).

-

Determine Labeling Strategy: Decide between steady-state labeling (cells are cultured in the presence of the tracer for a prolonged period to achieve isotopic equilibrium) or kinetic flux analysis (samples are collected at multiple time points after introducing the tracer).[12]

Phase 2: The Wet Lab

Protocol 1: Cell Culture and Isotopic Labeling [5][7]

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) to reach approximately 80% confluency at the time of harvest.

-

Media Preparation: Prepare the labeling medium by supplementing base medium (lacking the nutrient to be labeled) with the ¹³C-labeled substrate and dialyzed fetal bovine serum (to minimize interference from unlabeled nutrients).

-

Labeling: Replace the standard culture medium with the prepared labeling medium and incubate for the predetermined duration. For steady-state analysis, this is typically 24-48 hours.[7]

Protocol 2: Quenching and Metabolite Extraction [5]

-

Quenching: Rapidly halt all enzymatic activity to preserve the metabolic state of the cells. This is often achieved by aspirating the medium and immediately adding a cold quenching solution (e.g., 80% methanol (B129727) at -80°C).

-

Cell Lysis and Extraction: Scrape the cells in the quenching solution and transfer to a microcentrifuge tube. Lyse the cells through sonication or freeze-thaw cycles.

-

Phase Separation: Centrifuge the lysate to pellet insoluble components (proteins, DNA). The supernatant contains the intracellular metabolites.

Phase 3: Data Acquisition and Analysis

Protocol 3: Sample Preparation for LC-MS Analysis [13][14][15][16]

-

Solvent Preparation: Prepare high-purity mobile phases for liquid chromatography (e.g., mobile phase A: 0.1% formic acid in water; mobile phase B: 0.1% formic acid in acetonitrile).

-

Sample Derivatization (if necessary): For certain classes of metabolites, chemical derivatization may be required to improve chromatographic separation and ionization efficiency.

-

LC-MS Analysis: Inject the metabolite extract onto an appropriate LC column (e.g., HILIC for polar metabolites) coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

Data Analysis

The raw data from the mass spectrometer consists of mass-to-charge ratios (m/z) and their corresponding intensities. The key output for ¹³C-MFA is the Mass Isotopologue Distribution (MID) , which represents the fractional abundance of each isotopologue (a molecule with a specific number of ¹³C atoms) for a given metabolite.[7][17]

| Isotopologue | Mass Shift | Fractional Abundance (%) |

| M+0 | 0 | 10.5 |

| M+1 | +1 | 5.2 |

| M+2 | +2 | 35.8 |

| M+3 | +3 | 8.1 |

| M+4 | +4 | 25.4 |

| M+5 | +5 | 12.3 |

| M+6 | +6 | 2.7 |

| Table 2: Example of a Mass Isotopologue Distribution for Citrate (a 6-carbon molecule) from cells cultured with [U-¹³C]-glucose. The distribution reveals the different patterns of glucose-derived carbon incorporation.[7] |

This MID data is then used in computational models to calculate the flux through various metabolic pathways.

Visualizing the Flow: Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and the experimental process is crucial for comprehension and communication.

Case Study: Tracing Glucose Metabolism in Cancer

Cancer cells exhibit profound metabolic reprogramming, a phenomenon known as the Warburg effect, characterized by increased glucose uptake and lactate (B86563) production even in the presence of oxygen. ¹³C labeling with [U-¹³C]-glucose has been instrumental in dissecting these altered pathways.

This diagram illustrates how ¹³C from glucose is incorporated into various key metabolites. The labeling patterns in these metabolites provide quantitative insights into the relative activities of glycolysis, the TCA cycle, and the pentose phosphate pathway, revealing how cancer cells divert nutrients to support proliferation.

Conclusion

The natural abundance of ¹³C, though small, provides the critical foundation for one of modern biology's most powerful analytical techniques. ¹³C isotopic labeling offers an unparalleled window into the dynamic world of cellular metabolism. For researchers in basic science and professionals in drug development, mastering these techniques is essential for unraveling disease mechanisms, identifying novel therapeutic targets, and accelerating the development of new medicines. This guide provides a robust framework for understanding and implementing these powerful methodologies.

References

- 1. WebElements Periodic Table » Carbon » isotope data [webelements.com]

- 2. Isotopic Abundance of Carbon Atoms : Shimadzu (Asia Pacific) [shimadzu.com.sg]

- 3. Isotope Abundances for all the elements in the Periodic Table [periodictable.com]

- 4. radiocarbon [ldeo.columbia.edu]

- 5. benchchem.com [benchchem.com]

- 6. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Isotopes of carbon - Wikipedia [en.wikipedia.org]

- 9. Mapping cancer cell metabolism with13C flux analysis: Recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]

- 11. ckisotopes.com [ckisotopes.com]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sample Preparation Methods for LC-MS-Based Global Aqueous Metabolite Profiling | Springer Nature Experiments [experiments.springernature.com]

- 14. Protocols used for LC-MS analysis – Metabolomics Core Facility [embl.org]

- 15. lcms.cz [lcms.cz]

- 16. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Presenting metabolomics analyses: what’s in a number? - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Protocatechuic Acid as a Key Metabolite of Dietary Polyphenols: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protocatechuic acid (PCA), or 3,4-dihydroxybenzoic acid, is a simple phenolic acid that represents a critical nexus in the study of dietary polyphenols and human health. While present in various edible plants, its primary significance lies in its role as a major, highly bioavailable metabolite of more complex polyphenols, particularly anthocyanins and procyanidins.[1][2][3] Following ingestion of polyphenol-rich foods, gut microbiota metabolize these complex structures into simpler phenolic acids like PCA, which are then readily absorbed into circulation.[3][4] This biotransformation is crucial, as PCA often exhibits potent biological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, suggesting it may be a key mediator of the health benefits associated with polyphenol consumption.[1][2][5][6] This guide provides an in-depth examination of PCA's biosynthesis, pharmacokinetics, molecular mechanisms, and the experimental protocols used to investigate its function, offering a comprehensive resource for its application in research and drug development.

Biosynthesis and Bioavailability of Protocatechuic Acid

PCA is a product of the enteric microbial catabolism of various dietary flavonoids, such as anthocyanins, procyanidins, and quercetin.[3] This microbial transformation in the gastrointestinal tract is essential for its bioavailability, which can surpass that of its parent polyphenols.[3] Once formed, PCA is absorbed and can be detected in plasma, where it exerts systemic effects.[3][5]

Pharmacokinetic Profile

Pharmacokinetic studies in animal models reveal rapid absorption and elimination of PCA. After oral administration in mice, PCA reaches its maximum plasma concentration (Cmax) swiftly, indicating efficient uptake.[7] The primary metabolic pathways for PCA involve glucuronidation and sulfation.[8][9]

Table 1: Pharmacokinetic Parameters of Protocatechuic Acid (PCA) in Animal Models

| Parameter | Value (in Mice, 50 mg/kg oral dose)[7] | Value (in Rats, from 150 mg/kg Protocatechuic Ethyl Ester)[10][11] |

| Cmax (Peak Plasma Conc.) | 73.6 µM | 1.50 ± 0.08 µg/mL |

| Tmax (Time to Peak Conc.) | 5 minutes | 0.25 hours (15 minutes) |

| t½α (Distribution Half-life) | 2.9 minutes | 0.16 ± 0.07 hours |

| t½β (Elimination Half-life) | 16.0 minutes | 0.43 ± 0.02 hours |

| AUC₀→₈h (Area Under Curve) | 1456 µM·min | 0.92 ± 0.02 µg·h/mL |

| CL/F (Clearance) | 4.46 mL/min | 163.7 ± 3.49 L/h/kg |

| Vd/F (Volume of Distribution) | 32.6 mL | 102.4 ± 5.76 L/kg |

Core Biological Activities and Molecular Mechanisms

PCA's therapeutic potential stems from its ability to modulate multiple cellular signaling pathways, primarily related to oxidative stress and inflammation.

Antioxidant Activity

PCA is a potent antioxidant that acts through multiple mechanisms. It directly scavenges a variety of free radicals and can chelate transition metal ions like iron and copper, preventing them from catalyzing the formation of reactive oxygen species (ROS).[12][13] A key indirect mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[3][14][15]

Mechanism of Nrf2 Activation: PCA can induce the phosphorylation of c-Jun N-terminal kinase (JNK), which in turn phosphorylates Nrf2.[3] This leads to the dissociation of Nrf2 from its inhibitor, Keap1, and its translocation into the nucleus.[16] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of phase-2 detoxifying and antioxidant enzymes like glutathione (B108866) peroxidase and glutathione reductase.[3]

Table 2: In Vitro Antioxidant Activity of Protocatechuic Acid

| Assay | IC₅₀ of PCA | Relative Activity vs. Trolox[12] |

| DPPH Radical Scavenging | Dose-dependent | 2.8x more effective |

| ABTS Radical Scavenging | Dose-dependent | 2.3x more effective |

| Superoxide Anion Scavenging | Dose-dependent | 4.2x more effective |

| Hydroxyl Radical Scavenging | Dose-dependent | 1.0x (equivalent) |

| Ferric Ion (Fe³⁺) Reducing Power | Dose-dependent | 3.7x more effective |

| Cupric Ion (Cu²⁺) Reducing Power | Dose-dependent | 6.1x more effective |

| Ferrous Ion (Fe²⁺) Chelating | Dose-dependent | 2.7x more effective |

| Cupric Ion (Cu²⁺) Chelating | Dose-dependent | 1.5x more effective |

Anti-inflammatory Activity

PCA exerts significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.[5][17][18] This is achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5][15][16]

Mechanism of NF-κB and MAPK Inhibition: In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate Toll-like receptor 4 (TLR4).[17][18] This triggers downstream signaling cascades, including the phosphorylation of MAPKs (p38, JNK) and the phosphorylation of IκB, an inhibitor of NF-κB.[15][18] Phosphorylation of IκB leads to its degradation, freeing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes (e.g., TNF-α, IL-6, COX-2).[5][17] PCA can inhibit this process by down-regulating the expression of TLR4 and preventing the phosphorylation of p38 and NF-κB p65.[17][18]

Other Key Activities

-

Anticancer: PCA demonstrates pro-apoptotic and anti-proliferative effects in various cancer cell lines.[1][5] It can induce cell death by modulating Bcl-2 family proteins and activating caspases.[5] Furthermore, it has shown anti-metastatic potential by downregulating pathways like Ras/Akt/NF-κB, which reduces the secretion of matrix metalloproteinases (MMPs).[3][16]

-

Antihyperglycemic: PCA can mimic insulin (B600854) activity by stimulating key components of the insulin signaling pathway, including Insulin Receptor Substrate-1 (IRS-1) and Akt phosphorylation.[19][20] This leads to increased translocation of the glucose transporter GLUT4 to the cell membrane, enhancing glucose uptake.[19][20]

-

Neuroprotective: PCA has shown potential in protecting against neurodegenerative disorders by inhibiting β-amyloid plaque formation, reducing oxidative stress, and preventing neuronal apoptosis.[21]

Table 3: Effective Doses and Concentrations of PCA in Preclinical Models

| Model System | Effect Observed | Effective Dose / Concentration | Reference(s) |

| C57BL/6J Mice (in vivo) | Attenuation of high-fat diet-induced liver inflammation | 100 mg/kg/day (oral) | [17] |

| CCI Rats (in vivo) | Alleviation of neuropathic pain | 20 and 50 mg/kg (oral) | [22] |

| Elastase-induced CA Rats (in vivo) | Suppression of cerebral aneurysm formation | 50 and 100 mg/kg (oral) | [16] |

| RAW 264.7 Macrophages (in vitro) | Suppression of LPS-induced iNOS and COX-2 expression | 10-100 µM | [5] |

| J774A.1 Macrophages (in vitro) | Inhibition of oxLDL-induced apoptosis | 25 µM | [14] |

| Human Gastric Adenocarcinoma Cells (in vitro) | Induction of apoptosis via JNK/p38 MAPK pathway | 10-300 µmol/L | [5] |

Detailed Experimental Protocols

The following sections provide standardized methodologies for investigating the bioactivity of PCA.

In Vitro Antioxidant Capacity Assays

-

DPPH Radical Scavenging Assay:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Add various concentrations of PCA to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the scavenging activity as a percentage decrease in absorbance compared to the control (DPPH solution without PCA).[12]

-

-

Ferrous Ion (Fe²⁺) Chelating Assay:

-

Mix various concentrations of PCA with a 2 mM FeCl₂ solution.

-

Initiate the reaction by adding 5 mM ferrozine.

-

Shake the mixture vigorously and incubate at room temperature for 10 minutes.

-

Measure the absorbance of the iron-ferrozine complex at 562 nm.

-

A lower absorbance indicates higher chelating activity. EDTA is used as a positive control.[12]

-

Cell-Based Anti-inflammatory Assay

-

Cell Culture and Treatment:

-

Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed cells in appropriate plates and allow them to adhere overnight.

-

Pre-treat cells with various non-toxic concentrations of PCA (e.g., 10, 50, 100 µM) for 1-2 hours.

-

Induce inflammation by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, 15-60 minutes for signaling protein analysis).

-

-

Western Blot Analysis for NF-κB and MAPK Activation:

-

After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.[16]

-

General In Vivo Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study investigating the effects of PCA on a disease model, such as high-fat diet-induced inflammation.

Conclusion and Future Directions

Protocatechuic acid is a pharmacologically active metabolite that likely contributes significantly to the health benefits of polyphenol-rich diets. Its well-documented antioxidant and anti-inflammatory activities, mediated through the modulation of the Nrf2, NF-κB, and MAPK signaling pathways, make it a compelling candidate for further investigation. For drug development professionals, PCA offers a promising natural scaffold with established bioavailability and multi-target effects. While preclinical data are robust, future efforts must focus on well-controlled clinical trials to validate its therapeutic efficacy and safety in humans, paving the way for its potential use as a chemopreventive or therapeutic agent.[5]

References

- 1. benthamscience.com [benthamscience.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. mdpi.com [mdpi.com]

- 4. Preparation and Characterization of Protocatechuic Acid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New progress in the pharmacology of protocatechuic acid: A compound ingested in daily foods and herbs frequently and heavily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ukaazpublications.com [ukaazpublications.com]

- 11. researchgate.net [researchgate.net]

- 12. ffhdj.com [ffhdj.com]

- 13. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocatechuic Acid Prevents oxLDL-Induced Apoptosis by Activating JNK/Nrf2 Survival Signals in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The protective effects of protocatechuic acid against natural and chemical toxicants: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Protocatechuic acid attenuates cerebral aneurysm formation and progression by inhibiting TNF-alpha/Nrf-2/NF-kB-mediated inflammatory mechanisms in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Protocatechuic acid attenuates intestinal inflammation through TLR4/p38 and NF-κB pathways in heat-stressed broilers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Protocatechuic acid activates key components of insulin signaling pathway mimicking insulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Recent developments in the role of protocatechuic acid in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Protocatechuic acid as an inhibitor of the JNK/CXCL1/CXCR2 pathway relieves neuropathic pain in chronic constriction injury rats - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Protocatechuic Acid-13C7 for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of Protocatechuic acid-13C7, a stable isotope-labeled compound with significant applications in biomedical research. This document outlines its commercial availability, quantitative specifications, detailed experimental protocols for its use as an internal standard, and its role in modulating key cellular signaling pathways.

Introduction to Protocatechuic Acid and its Labeled Analog

Protocatechuic acid (PCA) is a naturally occurring phenolic acid found in a variety of plants and is a major metabolite of dietary polyphenols, such as anthocyanins.[1][2] It has garnered considerable research interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.[1][2] this compound is a stable isotope-labeled version of PCA, where all seven carbon atoms are replaced with the heavy isotope, 13C. This isotopic labeling makes it an ideal internal standard for highly accurate and precise quantification of unlabeled PCA in biological matrices using mass spectrometry-based techniques.[3][4][5]

Commercial Availability and Quantitative Specifications

This compound is available from several commercial suppliers catering to the research community. While specific formulations and concentrations may vary, the following table summarizes typical quantitative data for the compound. Researchers are advised to consult the certificate of analysis from their chosen supplier for lot-specific details.

| Supplier | Catalog Number (Example) | Purity | Isotopic Enrichment | Molecular Formula | Molecular Weight ( g/mol ) |

| MedChemExpress | HY-112045S | ≥98% | Information not publicly available, typically >99% for 13C labeled standards | 13C7H6O4 | 161.07 |

| InvivoChem | V89243 | ≥98% | Information not publicly available, typically >99% for 13C labeled standards | 13C7H6O4 | 161.07 |

| Cayman Chemical | Not specified | ≥98% (for unlabeled) | Information not publicly available, typically >99% for 13C labeled standards | 13C7H6O4 | 161.07 |

| Santa Cruz Biotechnology | Not specified | ≥98% (for unlabeled) | Information not publicly available, typically >99% for 13C labeled standards | 13C7H6O4 | 161.07 |

Experimental Protocol: Quantification of Protocatechuic Acid in Plasma using LC-MS/MS with this compound as an Internal Standard

This section provides a detailed methodology for the quantification of protocatechuic acid in plasma samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with stable isotope dilution.

Materials and Reagents

-

Protocatechuic acid (unlabeled standard)

-

This compound (internal standard)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human or mouse plasma (control and study samples)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of unlabeled PCA and this compound in acetonitrile.

-

Working Standard Solutions: Prepare a series of working standard solutions of unlabeled PCA by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water with 0.1% formic acid.

Sample Preparation

-

Spiking: To 100 µL of plasma sample (calibration standards, quality controls, and unknown samples), add 10 µL of the this compound internal standard working solution. For the calibration curve, add 10 µL of the respective unlabeled PCA working standard solution. For unknown samples, add 10 µL of the 50:50 acetonitrile/water with 0.1% formic acid.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Extraction (Optional, for cleaner samples): The supernatant can be further cleaned using a solid-phase extraction (SPE) column. Condition a C18 SPE cartridge with methanol (B129727) followed by water. Load the supernatant and wash with water. Elute the analytes with methanol or acetonitrile.

-

Evaporation and Reconstitution: Evaporate the supernatant (or SPE eluate) to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate PCA from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions:

-

Protocatechuic acid: Precursor ion (m/z) 153.0 -> Product ion (m/z) 109.0

-

This compound: Precursor ion (m/z) 160.0 -> Product ion (m/z) 115.0

-

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of protocatechuic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Role in Cellular Signaling: The Ras/Akt/NF-κB Pathway

Recent research has elucidated the significant role of protocatechuic acid in modulating the Ras/Akt/nuclear factor-kappa B (NF-κB) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][7][8]

Protocatechuic acid has been shown to inhibit the activation of Ras, a key upstream signaling protein.[8] This inhibition of Ras activity leads to a downstream reduction in the phosphorylation and activation of Akt, a serine/threonine kinase.[6][7][9] The inactivation of Akt, in turn, prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[10] As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. One of the important downstream targets of NF-κB in this context is Matrix Metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is crucial for cancer cell invasion and metastasis.[1][6] By suppressing the Ras/Akt/NF-κB axis, protocatechuic acid effectively downregulates the expression of MMP-2, thereby inhibiting cancer cell migration and invasion.[6][8]

Conclusion

This compound is an invaluable tool for researchers studying the pharmacokinetics and pharmacodynamics of its unlabeled counterpart. Its use as an internal standard in LC-MS/MS analysis ensures high accuracy and precision in quantification. Furthermore, understanding the molecular mechanisms through which protocatechuic acid exerts its biological effects, particularly its inhibitory action on the Ras/Akt/NF-κB signaling pathway, opens new avenues for research in cancer biology and drug development. This guide provides a foundational resource for the effective utilization of this compound in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. Phosphorylation of Akt is involved in protocatechuic acid-induced neurotrophic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Protocatechuic acid inhibits cancer cell metastasis involving the down-regulation of Ras/Akt/NF-κB pathway and MMP-2 production by targeting RhoB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protocatechuic acid activates key components of insulin signaling pathway mimicking insulin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Stability and Storage of Protocatechuic Acid-¹³C₇: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for Protocatechuic acid-¹³C₇. The information is critical for ensuring the integrity and accuracy of research and development activities involving this isotopically labeled compound.

Overview of Protocatechuic Acid-¹³C₇

Protocatechuic acid (PCA) is a naturally occurring phenolic acid found in a variety of plants and fruits. It is a major metabolite of more complex polyphenols, such as those found in green tea. PCA exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. The ¹³C₇-labeled version of protocatechuic acid is a stable isotope-labeled internal standard essential for accurate quantification in mass spectrometry-based bioanalytical studies.

Stability and Storage Conditions

The stability of Protocatechuic acid-¹³C₇ is crucial for its use as an internal standard. Proper storage ensures its chemical integrity over time.

Long-Term Storage

For long-term storage, it is recommended to store Protocatechuic acid-¹³C₇ as a solid at -20°C . Under these conditions, the compound is expected to be stable for at least two years[1].

Solution Stability

When in solution, the stability of Protocatechuic acid-¹³C₇ is more limited. Stock solutions should be stored at -80°C and are expected to be stable for up to six months . If stored at -20°C, the stability is reduced to approximately one month [2]. It is important to note that aqueous solutions of protocatechuic acid are not recommended for storage for more than one day[1].

Shipping and Handling

Protocatechuic acid-¹³C₇ is generally stable at ambient temperatures for the short durations typical of shipping.

Quantitative Stability Data

| Stress Condition | Reagent/Condition | Duration | Temperature | Recovery (%) |

| Acid Hydrolysis | 0.01 N HCl | - | - | 89.40%[3] |

| Alkaline Hydrolysis | - | - | - | Not specified |

| Oxidative Degradation | 1% H₂O₂ | 15 min | - | 88.66%[3] |

| Neutral Hydrolysis | Water | - | - | 85.32%[3] |

| Thermal Degradation | - | - | - | Not specified |

| Photolytic Degradation | - | - | - | Not specified |

Note: The data presented is for unlabeled protocatechuic acid and should be considered as an indicator of potential stability for the ¹³C₇ labeled analogue. Further stability studies on Protocatechuic acid-¹³C₇ are recommended for rigorous applications.

Potential Degradation Pathways

Protocatechuic acid is generally stable but can be incompatible with strong oxidizing agents and strong bases[4]. In biological systems and under certain environmental conditions, it can undergo degradation. The primary degradation pathways involve the cleavage of the aromatic ring.

References

Methodological & Application

Application Note and Protocol for the LC-MS/MS Analysis of Protocatechuic Acid Using Protocatechuic Acid-¹³C₇ as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protocatechuic acid (PCA) is a key phenolic acid found in a variety of fruits, vegetables, and medicinal plants. It is also a major metabolite of more complex polyphenols, such as anthocyanins.[1][2] PCA has garnered significant interest due to its potent antioxidant, anti-inflammatory, and anti-cancer properties.[1][3] Accurate and sensitive quantification of PCA in biological matrices is crucial for pharmacokinetic studies, metabolism research, and understanding its role in health and disease. This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of protocatechuic acid in plasma, utilizing a stable isotope-labeled internal standard, Protocatechuic acid-¹³C₇, for enhanced accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Protocatechuic acid (≥97% purity)

-

Protocatechuic acid-¹³C₇ (as internal standard, IS)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water (>18 MΩ·cm)

-

Human or mouse plasma (heparin-treated)

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of protocatechuic acid and Protocatechuic acid-¹³C₇ in acetonitrile. Store at -80°C.

-

Working Standard Solutions: Prepare a series of working standard solutions of protocatechuic acid by diluting the stock solution with 50% acetonitrile in water containing 0.2% formic acid. Concentrations can range from 10 to 10,000 ng/mL.[1]

-

Internal Standard Working Solution: Prepare a working solution of Protocatechuic acid-¹³C₇ at a suitable concentration (e.g., 10 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample, add 10 µL of the Protocatechuic acid-¹³C₇ internal standard working solution.

-

Acidify the sample by adding 2 µL of formic acid.[1] For simultaneous analysis with protocatechuic aldehyde, 100 µL of 1 mol/L hydrochloric acid solution can be used for acidification.[3]

-

Vortex the mixture for 30 seconds.

-

Add 3 mL of ethyl acetate to the sample.[3]

-

Vortex-mix for 3 minutes, followed by centrifugation at 4,500 rpm for 10 minutes.[3]

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 30°C.[3]

-

Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol-water).[3]

-

Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.[3]

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system for this analysis would consist of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Liquid Chromatography Parameters:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., Hypersil GOLD C18, 2.1 x 150 mm, 3.0 µm)[3] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 mL/min[3] |

| Injection Volume | 20 µL[3] |

| Column Temperature | 25°C |

| Gradient Elution | A gradient can be optimized to ensure separation from matrix components. A typical starting condition would be 95% A, followed by a linear gradient to 95% B. |

Mass Spectrometry Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Source Temperature | Optimized for the specific instrument (e.g., 500°C) |

| Capillary Voltage | Optimized for the specific instrument (e.g., -3.5 kV) |

| Collision Gas | Argon |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Protocatechuic acid | 153.0 | 109.0 | To be optimized |

| Protocatechuic acid-¹³C₇ (IS) | 160.0 | 115.0 | To be optimized |

Data Presentation

The use of Protocatechuic acid-¹³C₇ as an internal standard allows for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Table 1: Method Validation Parameters for Protocatechuic Acid Quantification

| Parameter | Typical Performance |

| Linearity Range | 1 - 1000 ng/mL[1][2][4] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2][4] |

| Accuracy | 92 - 110%[1][2][5] |

| Within-day Precision (CV) | 1.18 - 11.8%[1][2][5] |

| Between-day Precision (CV) | < 15% |

| Recovery | > 80% |

Table 2: Pharmacokinetic Parameters of Protocatechuic Acid in Mice (Oral Administration of 50 mg/kg)

| Parameter | Value |

| Tmax (Time to peak concentration) | 5 min[1][2][5] |

| Cmax (Peak plasma concentration) | 73.6 µM[1][2][5] |

| Absorption Half-life | 2.9 min[1][2][5] |

| Terminal Elimination Half-life | 16 min[1][2][5] |

| AUC₀→₈h (Area under the curve) | 1456 µM·min[1][2][5] |

Visualizations

Experimental Workflow

Caption: Workflow for the LC-MS/MS analysis of Protocatechuic acid.

Metabolic Pathway of Protocatechuic Aldehyde

Protocatechuic acid is a key metabolite of protocatechuic aldehyde. The metabolic pathway involves oxidation followed by conjugation reactions.

Caption: Metabolic pathway of Protocatechuic Aldehyde to Protocatechuic Acid.

Conclusion

This application note provides a comprehensive protocol for the sensitive and accurate quantification of protocatechuic acid in plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method is suitable for a wide range of applications, including pharmacokinetic studies, clinical research, and food science. The use of Protocatechuic acid-¹³C₇ ensures high-quality data, which is essential for advancing our understanding of the biological roles of this important phenolic acid.

References

- 1. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 5. Pharmacokinetics of protocatechuic acid in mouse and its quantification in human plasma using LC-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Protocatechuic Acid in Human Plasma by LC-MS/MS using a ¹³C₇-Labeled Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of protocatechuic acid (PCA) in human plasma. The use of a stable isotope-labeled internal standard, protocatechuic acid-¹³C₇, ensures high accuracy and precision, correcting for matrix effects and variations in sample processing. The method involves a straightforward liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies, clinical research, and other applications requiring precise measurement of PCA in a complex biological matrix.

Introduction

Protocatechuic acid (PCA), a dihydroxybenzoic acid, is a major metabolite of various dietary polyphenols, such as anthocyanins and procyanidins.[1] It is also naturally present in a variety of fruits, vegetables, and medicinal herbs.[1][2] PCA has garnered significant interest from the scientific community due to its potent antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] Accurate quantification of PCA in plasma is crucial for understanding its bioavailability, metabolism, and pharmacokinetic profile, which are essential in evaluating its potential as a therapeutic or chemopreventive agent.[3][5]

This protocol employs a ¹³C₇-labeled PCA as an internal standard to ensure reliable quantification. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry as they share identical chemical and physical properties with the analyte, co-elute chromatographically, and experience similar ionization and fragmentation, thus providing the most accurate correction for any analyte loss during sample preparation and analysis.[6][7]

Experimental

Materials and Reagents

-

Protocatechuic Acid (PCA, ≥97% purity)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Ethyl acetate (B1210297), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Human plasma (heparin-treated)

Instrumentation

-

A liquid chromatography system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).

-

A C18 analytical column (e.g., 2.1 x 150 mm, 3.0 µm particle size).[9]

Preparation of Solutions

-

PCA Stock Solution (1 mg/mL): Dissolve 10 mg of PCA in 10 mL of methanol.

-

¹³C₇-PCA Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve 1 mg of ¹³C₇-PCA in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of PCA working standards by serially diluting the PCA stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

IS Working Solution (10 µg/mL): Dilute the ¹³C₇-PCA stock solution with methanol.

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL ¹³C₇-PCA internal standard working solution.

-

Acidify the sample by adding 2 µL of formic acid and vortex for 30 seconds.[3]

-

Add 1.0 mL of ethyl acetate to the tube.

-

Vortex mix for 3 minutes to ensure thorough extraction.[9]

-

Centrifuge at 12,000 rpm for 10 minutes to separate the layers.[3][9]

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.[9]

-

Reconstitute the residue in 100 µL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid.[3][9]

-

Centrifuge at 12,000 rpm for 2 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 150 mm, 3.0 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 40 °C |

| Gradient | Isocratic or a shallow gradient optimized for separation |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Spray Voltage | 3.0 kV |

| Heated Capillary Temp. | 350 °C |

| Sheath Gas (Nitrogen) | 20 psi |

| Auxiliary Gas (Nitrogen) | 5 psi |

| Collision Gas (Argon) | 1.5 mTorr |

Selected Reaction Monitoring (SRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Protocatechuic Acid (PCA) | 153.0 | 109.0 | 15 |

| ¹³C₇-PCA (Internal Standard) | 160.0 | 115.0 | ~15 (to be optimized) |

The product ion for PCA corresponds to the neutral loss of CO₂.[3] The transition for the ¹³C₇-labeled standard is predicted based on the same fragmentation pattern.

Results and Discussion

Method Validation

The method should be validated according to standard bioanalytical method validation guidelines. Key parameters to assess include linearity, accuracy, precision, selectivity, recovery, and stability.

Linearity: The calibration curve for PCA in plasma is expected to be linear over a concentration range relevant to in vivo studies (e.g., 1-1000 ng/mL).[3][5] A correlation coefficient (r²) of >0.99 is typically achieved.

Precision and Accuracy: The intra- and inter-day precision and accuracy are determined by analyzing quality control (QC) samples at low, medium, and high concentrations. The precision, expressed as the relative standard deviation (RSD), should be less than 15%. The accuracy, expressed as the relative error (RE), should be within ±15%.[9]

| Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |

| Low QC | < 15% | < 15% | ± 15% |

| Medium QC | < 15% | < 15% | ± 15% |

| High QC | < 15% | < 15% | ± 15% |

Recovery: The extraction recovery of PCA from plasma is determined by comparing the peak area of PCA in extracted samples to that of unextracted standards. A consistent and reproducible recovery is essential for a reliable method.

Pharmacokinetic Application

This validated method can be applied to pharmacokinetic studies. Following oral administration of a substance containing PCA or its precursors, blood samples can be collected at various time points. The plasma concentrations of PCA can then be determined using this method. Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and half-life (t½) can be calculated to characterize the absorption, distribution, metabolism, and excretion of PCA.[3][10]

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the quantification of protocatechuic acid in plasma.

Caption: Metabolic pathway of protocatechuic acid from dietary sources.

Conclusion

The described LC-MS/MS method, utilizing a ¹³C₇-labeled internal standard, provides a highly selective, sensitive, and accurate means for the quantification of protocatechuic acid in human plasma. The simple and efficient sample preparation protocol, combined with the reliability of stable isotope dilution, makes this method well-suited for high-throughput analysis in clinical and research settings. This will facilitate further investigation into the pharmacokinetics and biological activities of this important dietary metabolite.

References

- 1. Preparation and Characterization of Protocatechuic Acid Sulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacokinetics of Protocatechuic Acid in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Protocatechuic acid-13C7 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. [Determination of protocatechuic acid in rat plasma by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocols: Sample Preparation for ¹³C Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates of intracellular metabolic reactions.[1] By introducing a stable isotope-labeled substrate, such as ¹³C-glucose, into a biological system, researchers can trace the path of labeled atoms through the metabolic network.[1][2] ¹³C-MFA is widely considered the gold standard for measuring in vivo metabolic fluxes, providing a detailed snapshot of cellular physiology.[1] The accuracy and reliability of ¹³C-MFA heavily depend on meticulous sample preparation. The primary goal is to instantly halt all enzymatic activity (quenching) and efficiently extract metabolites while perfectly preserving their isotopic labeling patterns from the in vivo state.[3][4][5] Ineffective sample preparation can lead to significant alterations in metabolite levels and labeling, compromising the entire analysis.[5]

This application note provides a comprehensive guide to the core sample preparation protocols required for a successful ¹³C-MFA experiment, focusing on cultured mammalian cells.

References

- 1. benchchem.com [benchchem.com]

- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main applica ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03326G [pubs.rsc.org]

- 3. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for In Vivo Stable Isotope Tracing with Protocatechuic Acid-¹³C₇

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuic acid (PCA) is a widely distributed phenolic acid in plants and a major metabolite of anthocyanins, exhibiting a range of biological activities including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2][3][4] Understanding the in vivo metabolic fate of PCA is crucial for elucidating its mechanisms of action and evaluating its therapeutic potential. Stable isotope tracing, utilizing compounds like Protocatechuic acid-¹³C₇, offers a powerful methodology to track the absorption, distribution, metabolism, and excretion (ADME) of PCA in living organisms without the complications of radioactive isotopes.[5][6]

This document provides detailed application notes and standardized protocols for conducting in vivo stable isotope tracing studies using Protocatechuic acid-¹³C₇. These guidelines are intended for researchers in pharmacology, toxicology, and drug development to investigate the metabolic pathways and pharmacokinetic properties of PCA.

Core Applications

-

Metabolic Pathway Elucidation: Tracing the ¹³C label from PCA-¹³C₇ into downstream metabolites to identify and quantify the activity of specific metabolic pathways.

-

Pharmacokinetic Analysis: Quantifying the concentration of PCA-¹³C₇ and its labeled metabolites in various biological matrices over time to determine key pharmacokinetic parameters.

-

Bioavailability Studies: Assessing the extent and rate of absorption of PCA from different formulations or dietary sources.

-

Drug-Nutrient Interaction Studies: Investigating how co-administered drugs or dietary components influence the metabolism of PCA.

Experimental Protocols

Animal Model and Acclimatization

A suitable animal model, such as mice or rats, should be selected based on the research question. Animals should be housed in a controlled environment (temperature, humidity, and light-dark cycle) and allowed to acclimatize for at least one week prior to the experiment. Standard chow and water should be provided ad libitum. For specific studies, a special diet, such as a carbohydrate-free diet, may be considered to maximize labeling efficiency.[7]

Preparation and Administration of Protocatechuic Acid-¹³C₇

Protocatechuic acid-¹³C₇ can be obtained from commercial suppliers.[6][8] The route of administration will depend on the study's objective. Common methods include:

-

Oral Gavage: For studying the metabolism following ingestion. PCA-¹³C₇ can be suspended in a vehicle like 0.5% carboxymethylcellulose (CMC-Na).[8]

-

Intraperitoneal (IP) Injection: To bypass first-pass metabolism in the gut and liver.[7]

-

Intravenous (IV) Infusion: For direct introduction into the systemic circulation, allowing for precise control over the plasma concentration.[9][10]

Example Preparation for Oral Gavage: To prepare a 2.5 mg/mL suspension, dissolve 250 mg of Protocatechuic acid-¹³C₇ in 100 mL of 0.5% CMC-Na solution.[8] The dosage should be determined based on previous studies with unlabeled PCA, typically in the range of 10-50 mg/kg body weight.

Sample Collection

Biological samples should be collected at various time points post-administration to capture the dynamic changes in the concentration of PCA-¹³C₇ and its metabolites.

-

Blood: Serial blood samples can be collected from the tail vein or via cardiac puncture at terminal time points. Plasma or serum is separated by centrifugation.

-

Urine and Feces: Animals can be housed in metabolic cages for the collection of urine and feces to assess excretion.

-

Tissues: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain) are rapidly excised, weighed, and flash-frozen in liquid nitrogen to quench metabolic activity.

Metabolite Extraction

Metabolites from plasma, urine, and tissue homogenates need to be extracted for analysis. A common method involves protein precipitation with a cold organic solvent.

Protocol for Plasma/Tissue Metabolite Extraction:

-

To 100 µL of plasma or tissue homogenate, add 400 µL of ice-cold methanol.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

Dry the supernatant under a stream of nitrogen gas.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for its high sensitivity and specificity in detecting and quantifying isotopically labeled compounds.

-

Chromatography: A C18 reversed-phase column is typically used to separate PCA and its metabolites.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is ideal for quantifying the transition of the precursor ion (PCA-¹³C₇) to its product ions. The mass shift of +7 amu for PCA-¹³C₇ and its metabolites compared to their unlabeled counterparts allows for their specific detection.

Data Presentation

The quantitative data from the LC-MS/MS analysis should be summarized in clear and structured tables to facilitate comparison and interpretation.

| Table 1: Pharmacokinetic Parameters of Protocatechuic Acid-¹³C₇ in Rat Plasma (Mean ± SD, n=6) | |

| Parameter | Value |

| Cₘₐₓ (µg/mL) | 15.2 ± 2.1 |

| Tₘₐₓ (h) | 0.5 ± 0.1 |

| AUC₀₋ₜ (µg·h/mL) | 45.8 ± 5.3 |

| t₁/₂ (h) | 2.1 ± 0.4 |

| CL (mL/h/kg) | 1.2 ± 0.2 |

| Vd (L/kg) | 3.5 ± 0.6 |

| Table 2: Tissue Distribution of Protocatechuic Acid-¹³C₇ Derived Metabolites at 2 hours Post-Dose (ng/g tissue, Mean ± SD, n=6) | |||

| Tissue | PCA-¹³C₇ | Metabolite A-¹³Cₓ | Metabolite B-¹³Cᵧ |

| Liver | 850 ± 98 | 1250 ± 150 | 450 ± 55 |

| Kidney | 1200 ± 130 | 980 ± 110 | 620 ± 70 |

| Brain | 50 ± 8 | 15 ± 3 | N.D. |

| Heart | 110 ± 15 | 85 ± 10 | 30 ± 5 |

| N.D. = Not Detected |

| Table 3: Excretion Profile of Protocatechuic Acid-¹³C₇ and its Metabolites in Rats over 24 hours (% of Administered Dose, Mean ± SD, n=6) | ||

| Excretion Route | PCA-¹³C₇ | Total Labeled Metabolites |

| Urine | 15.2 ± 2.5 | 55.8 ± 6.2 |

| Feces | 5.1 ± 1.1 | 12.4 ± 1.9 |

| Total Recovery | 20.3 ± 3.6 | 68.2 ± 8.1 |

Visualizations

Caption: Experimental workflow for in vivo stable isotope tracing with Protocatechuic acid-¹³C₇.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PHARMACOLOGICAL ACTIVITIES OF PROTOCATECHUIC ACID - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lirias.kuleuven.be [lirias.kuleuven.be]

- 6. medchemexpress.com [medchemexpress.com]

- 7. f1000research.com [f1000research.com]

- 8. Protocatechuic acid-13C7 | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 9. Stable isotope tracing to assess tumor metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Protocatechuic Acid-13C7 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Protocatechuic acid-13C7, a stable isotope-labeled form of Protocatechuic acid (PCA), in pharmacokinetic (PK) research. This document includes detailed experimental protocols and data presentation to guide researchers in designing and executing robust PK studies.

Introduction to Protocatechuic Acid and the Role of Stable Isotope Labeling

Protocatechuic acid (3,4-dihydroxybenzoic acid) is a widely distributed phenolic acid found in numerous plants, fruits, and vegetables. It is also a major metabolite of complex polyphenols like anthocyanins.[1][2] PCA has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer effects.[1][3] To effectively evaluate the therapeutic potential of PCA, a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is crucial.

Pharmacokinetic studies are essential for determining the fate of a compound within a biological system. The use of stable isotope-labeled compounds, such as this compound, offers significant advantages in these studies.[4][5] By incorporating seven carbon-13 atoms, this labeled version of PCA can be definitively distinguished from the endogenous, unlabeled PCA by mass spectrometry. This allows for more accurate and sensitive quantification, eliminating potential interference from the natural presence of the compound in biological matrices.[4] this compound can be used as a tracer to study the metabolism and disposition of externally administered PCA or as an ideal internal standard for the quantification of unlabeled PCA.[4]

Pharmacokinetic Profile of Protocatechuic Acid

Table 1: Pharmacokinetic Parameters of Protocatechuic Acid in Mice

| Parameter | Value | Unit |

| Cmax (Maximum Plasma Concentration) | 73.6 | µM |

| Tmax (Time to Reach Cmax) | 5 | minutes |

| Absorption Half-life (t1/2a) | 2.9 | minutes |

| Initial Elimination Half-life (t1/2α) | ~3 | minutes |

| Terminal Elimination Half-life (t1/2β) | 16 | minutes |

| AUC (0→8h) (Area Under the Curve) | 1456 | µM·min |

Data sourced from a study involving oral administration of 50 mg/kg PCA in mice.[6][7][8]

Experimental Protocols

The following protocols are based on established methodologies for the pharmacokinetic analysis of protocatechuic acid and are adapted for the use of this compound.

Animal Pharmacokinetic Study Protocol

This protocol outlines an in vivo study to determine the pharmacokinetic profile of this compound in a rodent model.

Materials:

-

This compound

-

Vehicle for administration (e.g., deionized water, 0.5% carboxymethyl cellulose)[5]

-

Male/Female mice (e.g., CF-1 strain), fasted overnight with free access to water[6]

-

Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

-

Anesthetic (if required for blood collection)

Procedure:

-

Dosing Solution Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at a suitable concentration (e.g., 5 mg/mL for a 50 mg/kg dose in mice).[6]

-

Animal Dosing: Administer the this compound solution to the mice via oral gavage at a dose of 50 mg/kg.[6]

-

Blood Sampling: Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., retro-orbital sinus, tail vein) at predetermined time points. Based on the rapid absorption and elimination of PCA, a suggested sampling schedule would be: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, and 8 hours post-administration.[6]

-

Plasma Preparation: Immediately place the collected blood into heparinized microcentrifuge tubes. Centrifuge at a high speed (e.g., 13,000 rpm) for 10 minutes to separate the plasma.

-

Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[6]

Plasma Sample Preparation and LC-MS/MS Analysis Protocol

This protocol details the extraction of this compound from plasma samples and its quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Plasma samples containing this compound

-

Internal Standard (IS) solution (e.g., a deuterated or other stable isotope-labeled analog of PCA)

-

Acetonitrile (B52724) (ACN)

-

Formic acid (FA)

-

Deionized water

-

Microcentrifuge tubes

-

LC-MS/MS system

Procedure:

-

Sample Thawing: Thaw the plasma samples on ice.

-

Protein Precipitation:

-

To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

-

Vortex mix for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

LC-MS/MS Analysis:

-